Cas no 53544-81-3 (2-(3-Amino-phenyl)-benzothiazol-6-ylamine)

2-(3-Amino-phenyl)-benzothiazol-6-ylamine is a benzothiazole derivative featuring dual amino functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for selective modifications, enabling applications in the development of fluorescent dyes, coordination chemistry, and bioactive compounds. The compound's rigid benzothiazole core enhances stability, while the aromatic amine groups facilitate further derivatization, such as coupling reactions or metal complexation. Its potential utility extends to materials science, particularly in designing optoelectronic materials or ligands for catalytic systems. High purity grades are available for research applications, ensuring reproducibility in experimental studies.
2-(3-Amino-phenyl)-benzothiazol-6-ylamine structure
53544-81-3 structure
Product Name:2-(3-Amino-phenyl)-benzothiazol-6-ylamine
CAS No:53544-81-3
MF:C13H11N3S
MW:241.311540842056
CID:3076770
PubChem ID:651082
Update Time:2025-10-29

2-(3-Amino-phenyl)-benzothiazol-6-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Amino-phenyl)-benzothiazol-6-ylamine
    • [3-(6-amino-1,3-benzothiazol-2-yl)phenyl]amine
    • EU-0067007
    • HMS2183G16
    • 53544-81-3
    • CCG-103335
    • 2-(3-aminophenyl)-1,3-benzothiazol-6-amine
    • AKOS001590256
    • SR-01000391068
    • MLS000077095
    • AG-690/33358029
    • BDBM38859
    • SMR000012317
    • CHEMBL1566877
    • SCHEMBL11749206
    • cid_651082
    • SR-01000391068-1
    • 3-(6-amino-1,3-benzothiazol-2-yl)phenylamine
    • 2-(3-Aminophenyl)benzo[d]thiazol-6-amine
    • MDL: MFCD00628998
    • Inchi: 1S/C13H11N3S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2
    • InChI Key: KYIGQQDOCAWDFB-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=C(C=2)N)=NC2C=CC(=CC1=2)N

Computed Properties

  • Exact Mass: 241.06736854Da
  • Monoisotopic Mass: 241.06736854Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 93.2Ų

2-(3-Amino-phenyl)-benzothiazol-6-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
029982-1g
2-(3-Amino-phenyl)-benzothiazol-6-ylamine
53544-81-3
1g
£320.00 2022-02-28
Fluorochem
029982-2g
2-(3-Amino-phenyl)-benzothiazol-6-ylamine
53544-81-3
2g
£598.00 2022-02-28
Chemenu
CM521776-1g
2-(3-Aminophenyl)benzo[d]thiazol-6-amine
53544-81-3 97%
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$*** 2023-05-30

Additional information on 2-(3-Amino-phenyl)-benzothiazol-6-ylamine

2-(3-Amino-phenyl)-benzothiazol-6-ylamine: A Comprehensive Overview

The compound 2-(3-Amino-phenyl)-benzothiazol-6-ylamine (CAS No. 53544-81-3) is a heterocyclic organic compound that has garnered significant attention in the field of biomedical research due to its unique structural properties and potential applications in pharmacology and therapeutic development. This molecule belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antitumor, antimicrobial, and antifungal properties.

Its structure comprises a benzene ring fused with a thiazole ring, where the thiazole moiety is substituted at position 6 by an amine group (-NH2) and at position 2 by a 3-amino phenyl group. This specific arrangement of functional groups renders the compound highly reactive and susceptible to various chemical modifications, making it a valuable scaffold for drug design and chemical synthesis.

Recent studies have highlighted the potential of benzothiazoles as anticancer agents, particularly in targeting solid tumors. The presence of the amino group in both the benzene ring and the thiazole moiety enhances the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to biological targets such as proteins and enzymes. This feature has been exploited in the design of inhibitors for cancer signaling pathways, including MAPK and PI3K/AKT pathways, which are frequently dysregulated in malignancies.

Furthermore, the compound's amino groups play a pivotal role in its bioavailability and metabolism. The 3-amino phenyl group can undergo various reactions, such as alkylation, acetylation, or oxidation, which can be leveraged to modulate the compound's pharmacokinetic properties. These modifications can enhance solubility, stability, and target specificity, thereby improving its therapeutic index.

Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular architecture of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine. High-resolution X-ray diffraction studies have revealed the precise arrangement of atoms within the molecule, which has been instrumental in understanding its binding modes with receptor proteins. Additionally, molecular docking simulations have demonstrated that the compound can bind to active sites of enzymes such as cytochrome P450 and COX-2, suggesting its potential as a template for developing enzyme inhibitors.

The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine involves a multi-step reaction sequence, typically starting with the formation of the thiazole ring through a GABAL-like cyclization or a dehydrohalogenation process. The introduction of the 3-amino phenyl group at position 2 requires careful control of reaction conditions to ensure high yields and purity. Various strategies, such as nucleophilic substitution, coupling reactions, and cyclization techniques, have been employed to optimize the synthesis.

Preclinical studies conducted in in vitro and in vivo models have demonstrated the compound's cytotoxicity against a panel of cancer cell lines, including breast cancer, colon cancer, and leukemia. The mechanism of action appears to involve induction of apoptosis through mitochondrial depolarization, activation of caspase cascades, and upregulation of pro-apoptotic proteins such as Bax and Puma. These findings underscore its potential as a candidate for anticancer drug development.

Moreover, the compound has shown promising results in antimicrobial assays, exhibiting bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. Its broad spectrum of activity suggests that it could be a valuable component in the development of new-generation antibiotics, particularly in the context of rising antimicrobial resistance.

In conclusion, 2-(3-Amino-phenyl)-benzothiazol-6-ylamine (CAS No. 53544-81-3) represents a significant compound in the field of biomedical science, with potential applications in oncology, infectious diseases, and enzymology. Ongoing research is focused on optimizing its pharmacokinetic properties, elucidating its mechanism of action, and exploring its synergistic effects with other therapeutic agents. As the field of precision medicine continues to evolve, compounds like this one are likely to play a pivotal role in the development of targeted therapies for a wide range of diseases.

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